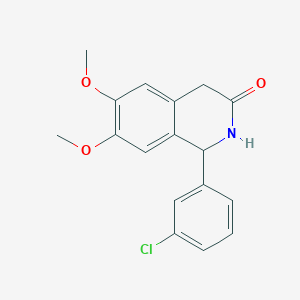![molecular formula C16H22Cl3NO6 B4973661 N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as TC-2153, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TC-2153 is a selective inhibitor of the postsynaptic density protein-95 (PSD-95), a protein that plays a crucial role in the regulation of synaptic plasticity and the formation of long-term memories.
Wissenschaftliche Forschungsanwendungen
TC-2153 has been the subject of numerous scientific studies due to its potential therapeutic applications. The selective inhibition of N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate by TC-2153 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. TC-2153 has also been shown to enhance the efficacy of antidepressant drugs and reduce anxiety-like behavior in animal models. Additionally, TC-2153 has been shown to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Wirkmechanismus
The mechanism of action of TC-2153 involves the selective inhibition of N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, a protein that plays a crucial role in the regulation of synaptic plasticity and the formation of long-term memories. This compound is a scaffolding protein that interacts with a variety of other proteins to form the postsynaptic density, a complex structure that is essential for the proper functioning of synapses. By inhibiting the interaction between this compound and its binding partners, TC-2153 is able to modulate synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TC-2153 are complex and varied. TC-2153 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. TC-2153 has also been shown to increase the number of dendritic spines, the small protrusions on neurons that are essential for synaptic signaling. Additionally, TC-2153 has been shown to modulate the activity of several neurotransmitter systems, including the glutamate and dopamine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TC-2153 for lab experiments is its selectivity for N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate. This selectivity allows researchers to study the specific role of this compound in synaptic plasticity and cognitive function. Additionally, TC-2153 has been shown to be effective in animal models of several neurological and psychiatric disorders, making it a promising tool for studying the underlying mechanisms of these disorders. However, one limitation of TC-2153 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on TC-2153. One area of interest is the development of more potent and selective N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate inhibitors. Additionally, researchers are interested in exploring the potential therapeutic applications of TC-2153 in humans. Finally, there is a need for further research on the mechanism of action of TC-2153 and its effects on synaptic plasticity and cognitive function.
Synthesemethoden
The synthesis of TC-2153 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The synthesis of TC-2153 is a complex process that requires specialized equipment and expertise in organic chemistry. The most commonly used method for synthesizing TC-2153 involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate compound is then reacted with 1-chlorobutane to form N-(2-(2-(2,4,6-trichlorophenoxy)ethoxy)ethyl)butan-1-amine. The final step involves the reaction of this compound with oxalic acid to form TC-2153 oxalate.
Eigenschaften
IUPAC Name |
oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2.C2H2O4/c1-2-3-4-18-5-6-19-7-8-20-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBMQYLUHGKWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)


![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B4973678.png)
![8-methoxy-4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B4973682.png)